Broxitalamic acid

Description

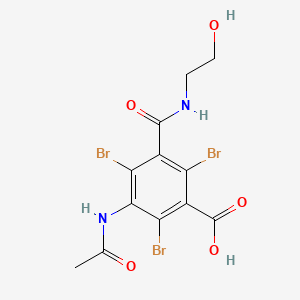

Broxitalamic acid is a chemical compound with the molecular formula C12H11Br3N2O5. It is known for its use as an imaging agent in diagnostic applications . Despite its potential, it has not yet received FDA approval and is not widely used in clinical settings .

Properties

CAS No. |

86216-41-3 |

|---|---|

Molecular Formula |

C12H11Br3N2O5 |

Molecular Weight |

502.94 g/mol |

IUPAC Name |

3-acetamido-2,4,6-tribromo-5-(2-hydroxyethylcarbamoyl)benzoic acid |

InChI |

InChI=1S/C12H11Br3N2O5/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22) |

InChI Key |

HGWOCGUIQUERSN-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C(=C(C(=C1Br)C(=O)O)Br)C(=O)NCCO)Br |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1Br)C(=O)O)Br)C(=O)NCCO)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of broxitalamic acid involves several steps, typically starting with the bromination of an aromatic compound followed by various functional group transformations. The exact synthetic routes and reaction conditions are proprietary and not widely published.

Chemical Reactions Analysis

Broxitalamic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents to convert this compound into its oxidized forms.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Halogen substitution reactions are common, where bromine atoms in this compound are replaced with other functional groups.

Scientific Research Applications

Broxitalamic acid has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.

Biology: In biological research, it serves as a marker for imaging studies, helping to visualize biological processes.

Industry: Its unique properties make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of broxitalamic acid involves its role as an imaging agent. It interacts with specific molecular targets in the body, allowing for enhanced visualization of tissues during diagnostic procedures. The exact molecular pathways and targets are still under investigation, but it is known to bind to certain proteins and cellular structures .

Comparison with Similar Compounds

Broxitalamic acid can be compared to other imaging agents such as gadolinium-based contrast agents and iodinated contrast media. Unlike these compounds, this compound offers unique advantages in terms of its molecular structure and binding properties. Similar compounds include:

Gadolinium-based contrast agents: Used in MRI imaging.

Iodinated contrast media: Commonly used in CT scans.

Fluorescent dyes: Used in various imaging techniques

This compound stands out due to its specific binding properties and potential for high-resolution imaging, making it a promising candidate for future diagnostic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.